3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione
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Overview
Description
3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione typically involves cyclization reactions. One common method includes the reaction of azides with acetylenes, followed by intramolecular cyclization . This process can be catalyzed by transition metals such as copper or ruthenium. Industrial production methods often utilize commercially available reagents to achieve multigram-scale synthesis .
Chemical Reactions Analysis
3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Scientific Research Applications
3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
3H,4H,6H,7H,8H-2lambda6-pyrrolo[2,1-c][1,2,4,6]thiatriazine-2,2-dione can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen and exhibit similar biological activities.
Triazolopyrazines: These compounds share a similar fused ring structure and are used in medicinal chemistry.
Pyrrolotriazine derivatives: Known for their kinase inhibitory activities and potential as therapeutic agents.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the field of heterocyclic chemistry.
Properties
IUPAC Name |
4,6,7,8-tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c9-11(10)6-4-8-3-1-2-5(8)7-11/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXDUJGRCAQVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NS(=O)(=O)NCN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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